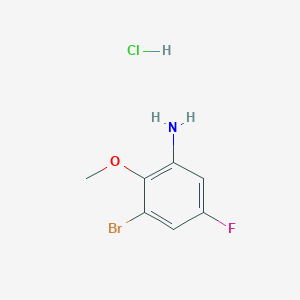

3-Bromo-5-fluoro-2-methoxyaniline hcl

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-Bromo-5-fluoro-2-methoxyaniline hydrochloride is a chemical compound with the molecular formula C7H8BrClFNO. It is a derivative of aniline, substituted with bromine, fluorine, and methoxy groups. This compound is often used in various chemical research and industrial applications due to its unique properties.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-fluoro-2-methoxyaniline hydrochloride typically involves the following steps:

Fluorination: The substitution of a hydrogen atom with a fluorine atom on the aromatic ring.

Formation of Hydrochloride Salt: The final step involves converting the free base into its hydrochloride salt form.

The reaction conditions for these steps often include the use of bromine and fluorine sources, appropriate solvents, and catalysts to facilitate the reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of 3-Bromo-5-fluoro-2-methoxyaniline hydrochloride involves large-scale chemical reactors and continuous flow processes. The use of automated systems ensures precise control over reaction conditions, leading to consistent product quality. The final product is usually purified through crystallization or other separation techniques to achieve the desired purity levels.

化学反应分析

Types of Reactions

3-Bromo-5-fluoro-2-methoxyaniline hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

Coupling Reactions: It can participate in coupling reactions to form larger molecules.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

Oxidation Reactions: Reagents like potassium permanganate or hydrogen peroxide are used.

Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted aniline derivatives, while oxidation and reduction reactions can produce different oxidation states of the compound.

科学研究应用

3-Bromo-5-fluoro-2-methoxyaniline hydrochloride is used in various scientific research applications, including:

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: In the study of enzyme interactions and protein modifications.

Medicine: As a precursor for the development of pharmaceutical compounds.

Industry: In the production of dyes, pigments, and other specialty chemicals.

作用机制

The mechanism of action of 3-Bromo-5-fluoro-2-methoxyaniline hydrochloride involves its interaction with specific molecular targets. The bromine and fluorine atoms can form strong bonds with various biological molecules, affecting their function. The methoxy group can also participate in hydrogen bonding and other interactions, influencing the compound’s overall activity.

相似化合物的比较

Similar Compounds

- 3-Bromo-2-methoxyaniline

- 5-Fluoro-2-methoxyaniline

- 3-Fluoro-2-methoxyaniline

Uniqueness

3-Bromo-5-fluoro-2-methoxyaniline hydrochloride is unique due to the presence of both bromine and fluorine atoms on the aromatic ring, which imparts distinct chemical and physical properties. This combination of substituents makes it a valuable compound for various applications, distinguishing it from other similar compounds.

生物活性

3-Bromo-5-fluoro-2-methoxyaniline hydrochloride is a compound of significant interest in biological research due to its unique chemical structure and potential applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a bromine atom, a fluorine atom, and a methoxy group attached to an aniline structure, which influences its reactivity and biological interactions. The presence of halogens (bromine and fluorine) enhances its ability to form strong bonds with various biological molecules, potentially affecting their function.

3-Bromo-5-fluoro-2-methoxyaniline hydrochloride interacts with specific molecular targets in biological systems. The bromine and fluorine atoms can engage in halogen bonding, while the methoxy group can participate in hydrogen bonding. These interactions may modulate enzyme activity, alter protein conformations, and influence cellular signaling pathways.

Key Mechanisms Include:

- Enzyme Inhibition/Activation : The compound may inhibit or activate various enzymes by binding to their active sites or inducing conformational changes. For example, it has been suggested that it could inhibit certain kinases involved in signaling pathways.

- Gene Expression Modulation : By influencing transcription factors, this compound can alter gene expression profiles, which may affect cellular metabolism and growth.

Biological Activity Overview

Research indicates that 3-Bromo-5-fluoro-2-methoxyaniline hydrochloride exhibits diverse biological activities:

- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against various pathogens.

- Anticancer Potential : The compound's structure implies possible anticancer activity; however, specific studies are needed to quantify this effect.

- Cellular Effects : It has been observed to influence cell viability and metabolic activity in vitro, indicating its potential as a therapeutic agent.

Table 1: Summary of Biological Activities

Pharmacokinetics

The pharmacokinetic profile of 3-Bromo-5-fluoro-2-methoxyaniline hydrochloride suggests reasonable bioavailability due to its molecular weight (approximately 236.5 g/mol) and LogP value indicating moderate lipophilicity. This profile is crucial for its effectiveness as a drug candidate.

Stability and Degradation

The stability of this compound under laboratory conditions is critical for maintaining its biological activity. Studies have shown that prolonged exposure can lead to degradation products that may alter its effectiveness. Understanding the temporal effects in laboratory settings is essential for optimizing experimental conditions.

常见问题

Basic Research Questions

Q. What are the recommended methods for synthesizing 3-Bromo-5-fluoro-2-methoxyaniline HCl?

- Methodology :

- Step 1 : Start with a meta-substituted aniline derivative. Introduce the methoxy group via nucleophilic aromatic substitution (NAS) using methoxide under controlled anhydrous conditions to avoid competing elimination reactions.

- Step 2 : Bromination at the 3-position can be achieved using N-bromosuccinimide (NBS) in the presence of a Lewis acid catalyst (e.g., FeBr₃) to direct regioselectivity .

- Step 3 : Fluorination at the 5-position may employ a Balz-Schiemann reaction (diazotization followed by HF displacement) .

- Step 4 : Purify intermediates via column chromatography (silica gel, hexane/EtOAc gradient) and confirm purity (>97% by HPLC) . Final HCl salt formation uses HCl gas in anhydrous ether.

Q. Which analytical techniques are critical for characterizing this compound?

- Techniques :

- 1H/13C NMR : Analyze coupling constants (e.g., JF-H for fluorine-proton coupling) to confirm substituent positions .

- HPLC : Validate purity (>95% using C18 column, UV detection at 254 nm) .

- Mass Spectrometry (MS) : Confirm molecular ion ([M+H]<sup>+</sup>) and isotopic pattern (Br/F presence) .

- Melting Point : Compare observed mp with literature (e.g., analogs in show mp ~170–190°C) .

Q. How should researchers handle and store this compound safely?

- Protocols :

- Storage : Keep at 0–6°C in amber glass under inert gas (Ar/N₂) to prevent degradation .

- PPE : Use nitrile gloves, lab coat, and fume hood to avoid inhalation/skin contact .

- Waste Disposal : Neutralize with sodium bicarbonate before incineration as halogenated waste .

Advanced Research Questions

Q. How can regioselectivity challenges during bromination/fluorination be mitigated?

- Strategies :

- Directing Groups : The methoxy group (ortho/para-director) competes with electron-withdrawing Br/F substituents. Use steric hindrance (e.g., bulky catalysts) to favor 3-Br/5-F positions .

- Temperature Control : Lower temperatures (-20°C) reduce side reactions during diazotization for fluorination .

- Computational Modeling : Predict substituent effects using DFT calculations (e.g., Fukui indices for electrophilic attack) .

Q. How to resolve contradictions in reported reaction yields for this compound?

- Troubleshooting :

- Purity of Reagents : Trace moisture in solvents (e.g., DMF) can hydrolyze intermediates. Use molecular sieves for drying .

- Catalyst Loading : Optimize FeBr₃/NBS ratios (e.g., 1:1.2 molar ratio) to balance reactivity vs. side-product formation .

- Reaction Monitoring : Track progress via TLC or in-situ IR to halt reactions at optimal conversion (~85–90%) .

Q. What strategies improve solubility for cross-coupling reactions involving this aniline derivative?

- Approaches :

- Solvent Selection : Use polar aprotic solvents (DMSO, DMF) for Pd-mediated couplings (e.g., Suzuki with arylboronic acids) .

- Salt Exchange : Replace HCl with trifluoroacetate (TFA) salt to enhance solubility in organic phases .

- Microwave Assistance : Apply microwave irradiation (120°C, 30 min) to accelerate reactions in low-solubility conditions .

属性

IUPAC Name |

3-bromo-5-fluoro-2-methoxyaniline;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrFNO.ClH/c1-11-7-5(8)2-4(9)3-6(7)10;/h2-3H,10H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVPUTJVNIWZNDO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1Br)F)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrClFNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.50 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。